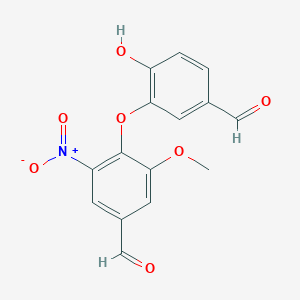
2,6-Dimethylpyridine;nickel(2+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 2,6-dimethylpyridine typically involves the alkylation of pyridine with methylating agents such as methyl iodide or dimethyl sulfate. The reaction is usually carried out in the presence of a base like sodium hydroxide or potassium carbonate to neutralize the acidic by-products .
For the synthesis of 2,6-Dimethylpyridine;nickel(2+), a common method involves the reaction of 2,6-dimethylpyridine with a nickel(II) salt, such as nickel(II) chloride or nickel(II) acetate, in an appropriate solvent like ethanol or water. The reaction is typically conducted under reflux conditions to ensure complete complexation .
Industrial Production Methods
Industrial production of 2,6-dimethylpyridine often employs continuous flow processes to enhance efficiency and yield. These processes involve the use of fixed-bed reactors packed with catalysts like Raney nickel, which facilitate the methylation of pyridine under controlled conditions .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dimethylpyridine;nickel(2+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Palladium on carbon as a catalyst in a hydrogen atmosphere.
Major Products
Oxidation: 2,6-pyridinedicarboxylic acid.
Reduction: 2,6-dimethylpiperidine.
Substitution: Various substituted pyridines depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethylpyridine;nickel(2+) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to study the properties of nickel complexes.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Wirkmechanismus
The mechanism of action of 2,6-Dimethylpyridine;nickel(2+) involves the coordination of the nitrogen atoms in 2,6-dimethylpyridine to the nickel ion. This coordination alters the electronic properties of the nickel ion, making it more reactive in various chemical processes. The compound can act as a Lewis acid, facilitating reactions by accepting electron pairs from other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dimethylpyridine: Another derivative of pyridine with methyl groups at the 2 and 4 positions.
2,6-Dimethylpiperidine: A reduced form of 2,6-dimethylpyridine.
4-Dimethylaminopyridine: A derivative of pyridine with a dimethylamino group at the 4 position.
Uniqueness
2,6-Dimethylpyridine;nickel(2+) is unique due to its specific coordination chemistry and the steric effects imparted by the methyl groups. These properties make it particularly useful in catalysis and as a ligand in coordination complexes .
Eigenschaften
CAS-Nummer |
56105-03-4 |
|---|---|
Molekularformel |
C28H36N4Ni+2 |
Molekulargewicht |
487.3 g/mol |
IUPAC-Name |
2,6-dimethylpyridine;nickel(2+) |
InChI |
InChI=1S/4C7H9N.Ni/c4*1-6-4-3-5-7(2)8-6;/h4*3-5H,1-2H3;/q;;;;+2 |
InChI-Schlüssel |
BMVHLFFINYKPIC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CC=C1)C.CC1=NC(=CC=C1)C.CC1=NC(=CC=C1)C.CC1=NC(=CC=C1)C.[Ni+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



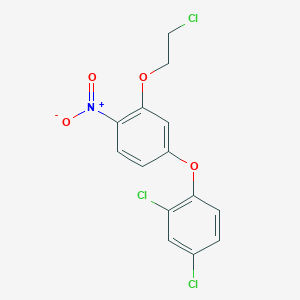

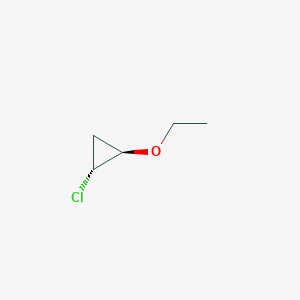
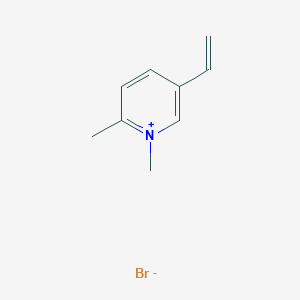


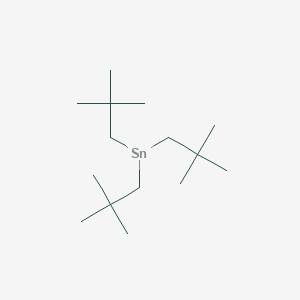
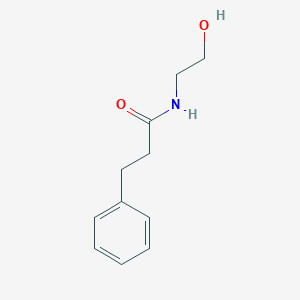
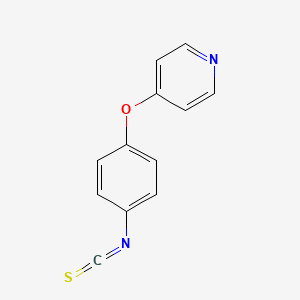

![(8-hydroxy-3,4a,5-trimethyl-9-oxo-4,5,6,7,8,8a-hexahydrobenzo[f][1]benzofuran-4-yl) 2-methylpropanoate](/img/structure/B14641245.png)

